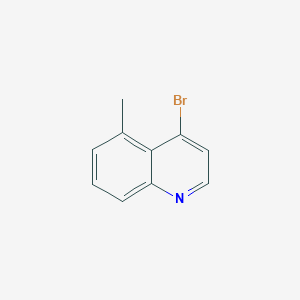![molecular formula C11H12ClFO B13463739 [2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, Mixture of diastereomers](/img/structure/B13463739.png)
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, mixture of diastereomers, is an organic compound that features a cyclopropyl ring substituted with a chlorofluorophenyl group and a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, such as a chlorofluorophenyl derivative, followed by the introduction of the methanol group. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired diastereomeric mixture.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The separation of diastereomers can be achieved through techniques such as chromatography or crystallization.
化学反応の分析
Types of Reactions
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorofluorophenyl group can be reduced under specific conditions.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of chlorine or fluorine.
科学的研究の応用
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chloro-2-fluorobenzenemethanol: A structurally related compound with similar functional groups.
2-Chloro-4-fluorophenyl 2-oxiranylmethyl ether: Another compound with a chlorofluorophenyl group and an ether linkage.
2-Chloro-4-fluorophenyl 2-oxiranylmethyl ether: A compound with a similar chlorofluorophenyl group but different functional groups.
Uniqueness
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol is unique due to its cyclopropyl ring structure, which imparts distinct chemical and physical properties
This detailed article provides a comprehensive overview of [2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, mixture of diastereomers, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H12ClFO |
|---|---|
分子量 |
214.66 g/mol |
IUPAC名 |
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol |
InChI |
InChI=1S/C11H12ClFO/c1-11(5-7(11)6-14)9-3-2-8(13)4-10(9)12/h2-4,7,14H,5-6H2,1H3 |
InChIキー |
JTONQEMZMQSEDE-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1CO)C2=C(C=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13463656.png)
![tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13463665.png)

![8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13463679.png)
![1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane](/img/structure/B13463693.png)



![tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate](/img/structure/B13463710.png)

![3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B13463722.png)



